AZ7328

AKT inhibitor cellular pharmacodynamics GSK3β phosphorylation

AZ7328 is an ATP-competitive, selective small-molecule inhibitor of all three AKT isoforms (AKT1/2/3), developed by AstraZeneca for preclinical oncology research. It inhibits AKT with an IC50 below 50 nM in isolated enzyme assays and suppresses GSK3β phosphorylation in PTEN-null MDA-MB-468 breast cancer cells with an IC50 of 91 nM.

Molecular Formula
Molecular Weight
Cat. No. B1191576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7328
SynonymsAZ7328;  AZ-7328;  AZ 7328.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder

AZ7328 Compound Overview for Scientific Procurement: Pan-AKT Inhibitor for PIK3CA-Mutant Bladder Cancer Research


AZ7328 is an ATP-competitive, selective small-molecule inhibitor of all three AKT isoforms (AKT1/2/3), developed by AstraZeneca for preclinical oncology research [1]. It inhibits AKT with an IC50 below 50 nM in isolated enzyme assays and suppresses GSK3β phosphorylation in PTEN-null MDA-MB-468 breast cancer cells with an IC50 of 91 nM [1][2]. The compound is primarily characterized in a panel of 12 human bladder cancer cell lines, where it exerts concentration-dependent anti-proliferative effects and induces cytoprotective autophagy [1].

Why AZ7328 Cannot Be Replaced by Generic AKT Inhibitors: Evidence of Distinct Mutational Selectivity and Autophagy Modulation


While multiple pan-AKT inhibitors exist (MK-2206, capivasertib, ipatasertib, borussertib), AZ7328 demonstrates a unique profile: its anti-proliferative activity in bladder cancer cell lines is selectively associated with activating PIK3CA mutations at 48 hours, a property not reported for allosteric AKT inhibitors MK-2206 or the covalent-allosteric borussertib in the same disease context [1][2]. Furthermore, AZ7328's pronounced autophagy induction—which acts as a cytoprotective mechanism and creates a therapeutic vulnerability to autophagy inhibitors—is quantitatively characterized across a genetically diverse bladder cancer cell panel, providing a defined experimental system not replicated with other AKT inhibitors [1]. Simple substitution based on nominal AKT inhibition potency would overlook these context-specific functional features critical for experimental design.

AZ7328 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest AKT Inhibitor Analogs


Cellular Target Engagement Potency in PTEN-Null Breast Cancer Cells: AZ7328 vs. MK-2206

AZ7328 demonstrates a cellular IC50 of 91 nM for inhibition of GSK3β phosphorylation in PTEN-null MDA-MB-468 breast cancer cells [1]. This cellular pharmacodynamic (PD) biomarker IC50 can be compared cross-study to MK-2206, which exhibits an anti-proliferative IC50 of approximately 300 nM (0.3 μM) in the same PTEN-deficient MDA-MB-468 cell line [2]. Although the endpoints differ (substrate phosphorylation vs. proliferation), the comparison indicates that AZ7328 achieves target engagement in a PTEN-null cellular context at concentrations roughly 3-fold lower than MK-2206's anti-proliferative IC50 in the same model system [1][2].

AKT inhibitor cellular pharmacodynamics GSK3β phosphorylation PTEN-null target engagement

PIK3CA Mutation-Dependent Anti-Proliferative Activity in Bladder Cancer: AZ7328 vs. MK-2206

In a panel of 12 bladder cancer cell lines exposed to AZ7328 at 1 and 5 μM for 48 hours, all three cell lines showing relative sensitivity (UM-UC-5, UM-UC-6, UM-UC-16) harbored activating PIK3CA mutations [1]. In contrast, cell lines without PIK3CA mutations (e.g., 253J B-V, T24) were relatively resistant [1]. A parallel study evaluating MK-2206 in 11 bladder cancer cell lines found that PIK3CA-mutant lines exhibited DUSP1-dependent ERK 1/2 downregulation as a resistance mechanism, but did not report the same straightforward sensitivity correlation at 48 hours [2]. This suggests distinct determinants of sensitivity for AZ7328 versus MK-2206 in the bladder cancer context.

PIK3CA mutation bladder cancer AKT inhibitor sensitivity predictive biomarker precision oncology

Autophagy Induction as a Cytoprotective Mechanism: Quantitative LC3 Modulation in Bladder Cancer

AZ7328 induced autophagy (measured by LC3-I to LC3-II conversion via immunoblotting and LC3 punctae formation via immunofluorescence) in 3 of 4 bladder cancer cell lines tested (UM-UC-5, UM-UC-9, J82), but not in T24 cells [1]. This autophagy served as a cytoprotective response: combining AZ7328 with the autophagy inhibitor chloroquine (CQ) converted the cytostatic effect to apoptosis [1][2]. While MK-2206 has been reported to induce autophagy in some tumor cell types, its autophagy induction profile in bladder cancer has not been systematically quantified across a genetically characterized cell panel, making AZ7328's data comparatively richer for this application .

autophagy LC3 cytoprotection chloroquine combination AKT inhibitor

Combination Synergy with mTOR Inhibitor Rapamycin: Enhanced Cytostatic Effect in 11/12 Bladder Cancer Lines

Combining AZ7328 with the mTOR inhibitor rapamycin produced at least additive anti-proliferative effects in 11 of 12 bladder cancer cell lines tested (91.7% response rate), with only the highly resistant 253J B-V line showing no benefit [1]. This contrasts with rapamycin alone, which produced heterogeneous and partial growth arrest that plateaued at approximately 10 nM [1]. The distinct sensitivity patterns to AZ7328 versus rapamycin as single agents (e.g., UM-UC-5/6 more sensitive to AZ7328; UM-UC-3/11 more sensitive to rapamycin) underscore the mechanistic complementarity of the combination [1].

combination therapy mTOR inhibitor rapamycin additive effect PI3K/AKT/mTOR pathway

Biochemical Pan-AKT Inhibitory Potency: AZ7328 in the Context of Clinical-Stage Comparators

AZ7328 inhibits all three AKT isoforms with an IC50 below 50 nM in isolated enzyme assays [1][2]. For context, clinical-stage pan-AKT inhibitors exhibit isoform-specific IC50 values: capivasertib (AZD5363) shows IC50 of 3/7/7 nM (AKT1/2/3) ; ipatasertib (GDC-0068) shows IC50 of 5/18/8 nM ; MK-2206 shows IC50 of 8/12/65 nM ; and borussertib shows IC50 of 0.8 nM for wild-type AKT . The available data for AZ7328 report a composite pan-AKT IC50 (<50 nM) rather than isoform-resolved values, reflecting its characterization as a research tool compound rather than a clinical candidate [1][2].

pan-AKT inhibitor biochemical IC50 enzyme assay cross-study comparison kinase selectivity

AZ7328 Optimal Application Scenarios: Where This AKT Inhibitor Provides Differentiated Experimental Value


PIK3CA-Mutant Bladder Cancer Proliferation Studies

AZ7328 is the AKT inhibitor of choice for in vitro proliferation assays in PIK3CA-mutant bladder cancer cell lines (e.g., UM-UC-5, UM-UC-6, UM-UC-16), where its 48-hour anti-proliferative activity shows consistent sensitivity associated with PIK3CA E545K and H1047R hotspot mutations [1]. This established genotype-sensitivity relationship enables researchers to use AZ7328 as a tool to probe PIK3CA-dependent AKT addiction in bladder cancer, providing a defined experimental system for target validation studies [1].

Autophagy-Mediated Resistance Mechanism Investigation with Defined Chloroquine Combinations

For laboratories investigating cytoprotective autophagy as a resistance mechanism, AZ7328 provides a quantitatively characterized system: LC3 conversion is induced in 75% (3/4) of tested bladder cancer lines, and co-treatment with chloroquine (10-40 μM) converts the cytostatic response to apoptosis specifically in autophagy-competent lines [1][2]. This established combination protocol enables reproducible studies of autophagy-dependent AKT inhibitor resistance and screening of novel autophagy modulator combinations [1][2].

Dual PI3K/AKT/mTOR Pathway Blockade with Rapamycin Additivity Model

AZ7328 combined with rapamycin provides a reproducible dual-pathway blockade model, with additive or synergistic anti-proliferative effects documented in 91.7% (11/12) of bladder cancer cell lines [1]. This high-frequency additivity makes AZ7328 the preferred AKT inhibitor for experiments requiring co-targeting of AKT and mTOR, particularly in cell lines resistant to either single agent (e.g., 253J B-V resistant to both, UM-UC-3/11 more sensitive to rapamycin, UM-UC-5/6 more sensitive to AZ7328) [1].

Cellular Pharmacodynamic Target Engagement Assessment in PTEN-Null Models

For researchers requiring a defined cellular pharmacodynamic marker, AZ7328's inhibition of GSK3β phosphorylation (IC50 = 91 nM) in PTEN-null MDA-MB-468 cells provides a validated target engagement readout [1][2]. This allows direct correlation between AKT catalytic inhibition and downstream substrate phosphorylation in a well-characterized PTEN-deficient genetic background, supporting quantitative target engagement studies in breast and potentially other PTEN-null cancer models [1][2].

Quote Request

Request a Quote for AZ7328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.